3-(Azepan-1-yl)-N-methylpropan-1-amine
Overview
Description
3-(Azepan-1-yl)-N-methylpropan-1-amine is a useful research compound. Its molecular formula is C10H22N2 and its molecular weight is 170.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ionic Liquids Synthesis
Research by Belhocine et al. (2011) explored the synthesis of a new family of room temperature ionic liquids using azepane, a seven-member alicyclic secondary amine, as a starting material. This process has significance in the polyamide industry, offering a way to mitigate disposal issues associated with azepane, often involving combustion. Their study indicates that azepanium ionic liquids exhibit wide electrochemical windows, making them promising alternatives to volatile organic compounds in electrolytes (Belhocine et al., 2011).
Hydroaminoalkylation in Organic Synthesis
Payne et al. (2013) demonstrated the use of azepane in the direct alkylation of unprotected secondary amines through C-H functionalization adjacent to nitrogen. This methodology aids in the synthesis of α- and β-alkylated N-heterocycles, including azepane products, showcasing its utility in creating diverse organic compounds (Payne et al., 2013).
Enantioselective Synthesis Applications
Lifchits and Charette (2008) applied a Lewis acid-catalyzed ring-opening methodology using azepane derivatives in the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors. This approach highlights the role of azepane derivatives in synthesizing pharmacologically relevant compounds while preserving enantiomeric purity (Lifchits & Charette, 2008).
Synthesis of Heterocyclic Substituents
Mesropyan et al. (2005) investigated the synthesis of new 3-phenoxypropan-2-ols with various heterocyclic substituents, including azepan-2-one. Their work contributes to the development of chemical compounds with potential applications in various industries, including pharmaceuticals and material science (Mesropyan et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in mitochondrial tRNA maturation .
Pharmacokinetics
Similar compounds have been noted to have good oral absorption . The compound’s impact on bioavailability would depend on these ADME properties.
Properties
IUPAC Name |
3-(azepan-1-yl)-N-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-11-7-6-10-12-8-4-2-3-5-9-12/h11H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPNAVAVDRFKOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1CCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609031 | |
Record name | 3-(Azepan-1-yl)-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938459-01-9 | |
Record name | Hexahydro-N-methyl-1H-azepine-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938459-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Azepan-1-yl)-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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